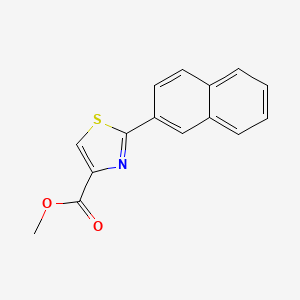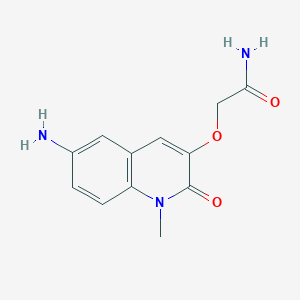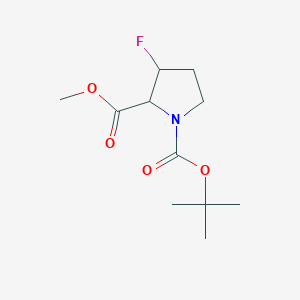![molecular formula C9H5Br2NO2 B13679324 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the bromination of 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while oxidation and reduction can lead to the formation of quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4H-benzo[d][1,3]oxazin-4-one: The parent compound without bromine substituents.
7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: A similar compound with a chlorine substituent instead of bromine.
Uniqueness
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .
Eigenschaften
Molekularformel |
C9H5Br2NO2 |
|---|---|
Molekulargewicht |
318.95 g/mol |
IUPAC-Name |
5,7-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-7-3-5(10)2-6(11)8(7)9(13)14-4/h2-3H,1H3 |
InChI-Schlüssel |
NETYYUWHWSZITA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CC(=C2)Br)Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
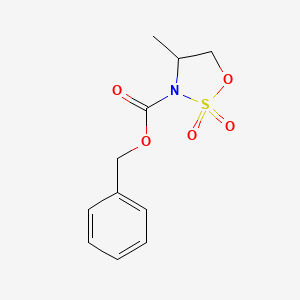
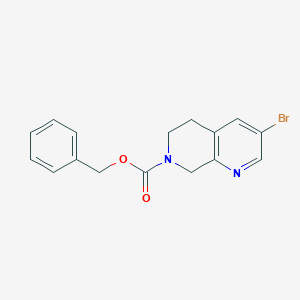

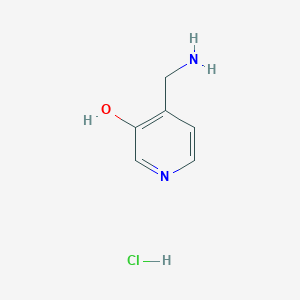



![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
